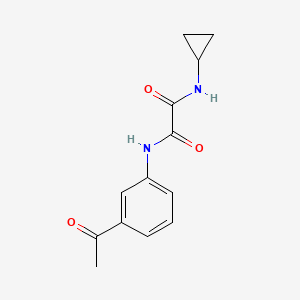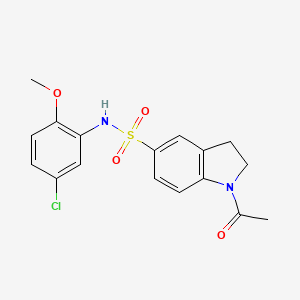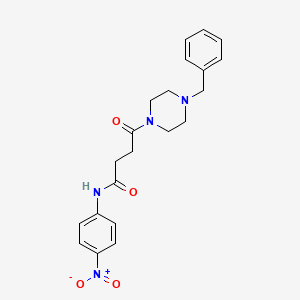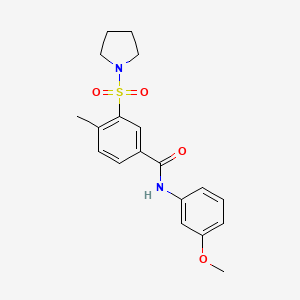
N-(2-chlorophenyl)-N'-(4-ethylphenyl)urea
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-(4-ethylphenyl)urea, commonly known as CPEU, is a chemical compound with the molecular formula C15H15ClN2O. It is a white crystalline powder that is soluble in organic solvents and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of CPEU involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. CPEU binds to the active site of COX-2 and blocks its activity, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects:
CPEU has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to reduce fever in animal models of pyrexia. CPEU has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPEU in lab experiments is its well-established mechanism of action. It has been extensively studied and its effects are well understood. Another advantage is its relatively low cost compared to other drugs with similar effects. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Orientations Futures
There are several future directions for the study of CPEU. One direction is the development of more potent and selective COX-2 inhibitors based on the structure of CPEU. Another direction is the investigation of the potential use of CPEU in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, the use of CPEU as a tool to study the role of COX-2 in various physiological processes, such as pain and fever, could provide valuable insights into the underlying mechanisms of these processes.
Applications De Recherche Scientifique
CPEU has been widely used in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been used as a model compound to study the mechanism of action of other drugs. CPEU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(4-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-2-11-7-9-12(10-8-11)17-15(19)18-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEVUAYSFSZBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4238208.png)


![N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4238220.png)
![9-(3-methoxyphenyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B4238230.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4238243.png)
![2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B4238248.png)
![6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4238252.png)

![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4238261.png)

![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide](/img/structure/B4238277.png)

![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B4238291.png)